4-Chloro-5-iodo-2-methylpyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds similar to 4-Chloro-5-iodo-2-methylpyrimidine, involves cyclization and chlorination steps. For instance, the synthesis of 4,6-dichloro-2-methylpyrimidine, an important intermediate in pharmaceuticals, is achieved from acetamidine hydrochloride and dimethyl malonate via cyclization and chlorination with phosphorus oxychloride under specific conditions, showcasing a related synthesis pathway that might be applicable for 4-Chloro-5-iodo-2-methylpyrimidine (Guo Lei-ming, 2012).
Molecular Structure Analysis
Molecular structure analysis of pyrimidine derivatives reveals detailed insights into their crystallography and geometry. For example, the crystal structure of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine demonstrates the arrangement and disordered nature of atoms within the crystal, providing a basis for understanding the structural characteristics of 4-Chloro-5-iodo-2-methylpyrimidine (Guo et al., 2007).
Chemical Reactions and Properties
The chemical reactions and properties of pyrimidine derivatives are diverse. For instance, the photolysis of 5-iodopyrimidines in heteroarenes or benzene offers a route to substituted pyrimidine compounds, indicating the reactivity of halogen-substituted pyrimidines under specific conditions (Allen et al., 1977). This reactivity is crucial for chemical synthesis and modifications.
Scientific Research Applications
- Summary of the Application : 4-Chloro-5-iodo-2-methylpyrimidine is used in the synthesis of novel triazole-pyrimidine hybrids, which are being studied for their potential neuroprotective and anti-neuroinflammatory properties .
- Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Six compounds (ZA2 to ZA6 and intermediate S5) exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Safety And Hazards
properties
IUPAC Name |
4-chloro-5-iodo-2-methylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c1-3-8-2-4(7)5(6)9-3/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOISKYZVFJWSNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545573 |
Source
|
Record name | 4-Chloro-5-iodo-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-iodo-2-methylpyrimidine | |
CAS RN |
111079-17-5 |
Source
|
Record name | 4-Chloro-5-iodo-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-5-iodo-2-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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